molecular formula C18H14N4O2 B2875557 N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941974-17-0

N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2875557
CAS No.: 941974-17-0
M. Wt: 318.336
InChI Key: FMDHLMZVECPDEI-UHFFFAOYSA-N
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Description

“N-(2-Cyanophenyl)pyridine-2-carboxamide” is a compound with the empirical formula C13H9N3O and a molecular weight of 223.23 . It’s a solid substance with a SMILES string representation of N#CC(C=CC=C1)=C1NC(C2=NC=CC=C2)=O .


Molecular Structure Analysis

The structure of “Isotianil [N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide]” was studied by X-ray analysis . It crystallized in triclinic space group P 1 with a = 11.459 (3), b = 12.632 (3), c = 22.528 (5) Å, α = 78.897 (3), β = 81.730 (3), γ = 71.493 (3)°, Z = 10 .


Chemical Reactions Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst in good yields .


Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)pyridine-2-carboxamide” is a solid substance . It has a SMILES string representation of N#CC(C=CC=C1)=C1NC(C2=NC=CC=C2)=O .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to the compound , have been synthesized and tested for their cytotoxic activity. These compounds have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values <10 nM. The cytotoxic activity highlights the potential application of these compounds in cancer research and therapy (Deady et al., 2005).

Antibacterial Activity

Research has also delved into the synthesis and antibacterial activity of pyridonecarboxylic acids and their derivatives. Specifically, compounds structurally similar to N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been found to possess significant antibacterial properties, offering a promising avenue for the development of new antibacterial agents (Egawa et al., 1984).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various carboxamide derivatives, including those with arylcarbamothioyl and cyclohexanecarboxamide groups, have been explored. These studies contribute to the understanding of the compound's chemical properties and potential applications in the development of new materials or pharmaceuticals (Özer et al., 2009).

Gastric Antisecretory Properties

Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, closely related to the compound of interest, have been synthesized and shown to possess potent gastric antisecretory properties. This indicates potential applications in the treatment of gastric acid-related diseases (Santilli et al., 1975).

Electrophilic Amination of Carbanions

The compound has been used in the electrophilic amination of carbanions, showcasing its role in synthetic organic chemistry for the formation of new nitrogen-containing compounds. This application is crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals (Armstrong et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, “N-(2-cyanophenyl)acetamide”, suggests that it should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Properties

IUPAC Name

N-(2-cyanophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-2-22-16-12(7-5-9-20-16)10-14(18(22)24)17(23)21-15-8-4-3-6-13(15)11-19/h3-10H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDHLMZVECPDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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